(S)-3-(Boc-amino)-2-fluoropropanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCZGVVXISNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of S 3 Boc Amino 2 Fluoropropanoic Acid and Analogous Chiral β Fluoro α Amino Acids
Foundational Strategies in Asymmetric Synthesis of Chiral Fluorinated Amino Acids
The asymmetric synthesis of chiral fluorinated amino acids is a significant challenge due to the unique reactivity of fluorine and the need for precise stereochemical control. acs.orgresearchgate.net Several key strategies have been developed to address this, broadly categorized as synthesis from chiral precursors, enantioselective fluorination of prochiral molecules, and the use of chiral auxiliaries to direct the stereochemical outcome. mdpi.com These approaches provide access to a wide variety of fluorinated amino acids with high enantiomeric purity. nih.gov
One of the most direct approaches to chiral β-fluoro-α-amino acids involves the use of pre-existing chiral molecules that already contain fluorine. This "chiral pool" strategy leverages commercially available or readily accessible fluorinated starting materials to construct the desired amino acid backbone.
Researchers have utilized fluorinated building blocks such as fluorinated imidoyl chlorides to synthesize β,β-difluorinated cyclic quaternary α-amino acid derivatives. nih.gov Another example involves starting with enantiomerically pure (S)- and (R)-α-methyl-serine, which can be converted through a multi-step sequence into precursors for radiolabeled 2-amino-3-fluoro-2-methylpropanoic acid. nih.gov This method capitalizes on the defined stereocenter of the starting material to ensure the stereochemical integrity of the final product. The synthesis of complex fluorinated amino acids often relies on the availability of such specialized fluorinated synthons. chemrxiv.org
A powerful alternative to the chiral pool approach is the direct, enantioselective fluorination of a prochiral substrate. This strategy involves creating the C-F stereocenter at a key step in the synthesis, often using chiral catalysts or reagents to control the facial selectivity of the fluorinating agent's attack.
Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), are widely used to introduce fluorine into electron-rich substrates like enolates. mdpi.comorganic-chemistry.org The key to achieving enantioselectivity is the use of a chiral environment, which can be generated through various means.
Catalytic asymmetric monofluorination of α-keto esters has been achieved using a chiral Palladium-enolate intermediate, yielding β-fluoro-α-hydroxy esters that can be converted to the corresponding amino acids. mdpi.com Another approach involves the fluorination of N-Boc arylsulfonyloxazolidines derived from serine, which allows for diastereoselective control. mdpi.com More recently, photoredox catalysis has been employed for the carbofluorination of dehydroalanine (B155165) derivatives, where a radical conjugate addition is followed by fluorination with Selectfluor to afford α-fluoro-α-amino acids. nih.gov
Table 1: Examples of Electrophilic Fluorination Methods
| Substrate Type | Fluorinating Agent | Chiral Influence | Product Type | Reference |
|---|---|---|---|---|
| α-Keto Ester | Selectfluor | Chiral Pd-enolate | β-Fluoro-α-hydroxy/amino ester | mdpi.com |
| Dehydroalanine derivative | Selectfluor | Photoredox catalyst | α-Fluoro-α-amino acid | nih.gov |
| Oxazolidinone | NFSI | Chiral Auxiliary | α-Fluoro sulfinimime | mdpi.com |
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride (B91410) source like diethylaminosulfur trifluoride (DAST) or tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com Stereocontrol is often achieved by starting with a chiral substrate where the stereochemistry of the leaving group dictates the product's configuration via an SN2-type inversion.
For instance, non-racemic aziridine-2-carboxylates undergo regio- and stereoselective ring-opening with a nucleophilic fluoride source to yield β-fluoro-α-amino acids. mdpi.com Similarly, optically pure fluorinated isoleucine has been synthesized from arabinose via the regioselective opening of an aziridine (B145994) intermediate with TBAF. nih.gov Chiral β-fluoro amines have also been prepared through methods that rely on carbon-carbon bond formation followed by a denitration step, showcasing an indirect nucleophilic approach. nih.gov
Table 2: Common Nucleophilic Fluorinating Reagents
| Reagent | Abbreviation | Typical Application | Reference |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Hydroxyl group displacement | mdpi.com |
| Tetrabutylammonium Fluoride | TBAF | Aziridine ring-opening | nih.gov |
| bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | Hydroxyl group displacement | mdpi.com |
Radical fluorination has emerged as a complementary strategy, often involving the generation of a carbon-centered radical that is subsequently trapped by a fluorine source. chemrxiv.org These methods can be powerful for late-stage functionalization under mild conditions.
Visible-light photoredox catalysis has enabled the carbofluorination of dehydroalanine derivatives, where an alkyl radical adds to the double bond, and the resulting α-amino radical is trapped by an electrophilic fluorine source like Selectfluor. nih.gov Another innovative approach uses unprotected amino acids as radical precursors; oxidative decarboxylation with a silver(I) catalyst generates an α-aminoalkyl radical that can be fluorinated. researchgate.net These radical pathways offer unique opportunities for accessing complex fluorinated amino acids. nih.gov
Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical course of a reaction, after which they can be cleaved to reveal the enantiomerically enriched product. This is a robust and reliable method for asymmetric synthesis.
A prominent example is the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govchemrxiv.org Alkylation of these complexes allows for the synthesis of a wide range of amino acids, including fluorinated versions, on a gram scale and with high enantiomeric purity (>94% ee). chemrxiv.orgmdpi.com Evans' oxazolidinone auxiliaries have been employed for the enantioselective synthesis of α-fluorinated β²-amino acids. acs.orgnih.gov The auxiliary is first attached to a carboxylic acid, followed by diastereoselective fluorination and alkylation, and subsequent removal of the auxiliary. nih.gov Furthermore, chiral sulfinyl auxiliaries have proven versatile for the asymmetric preparation of various fluorinated amines and amino acids through diastereoselective additions to fluorinated imines. nih.govbioorganica.com.ua
Table 3: Summary of Chiral Auxiliary-Based Methods
| Chiral Auxiliary Type | Key Reaction | Product Type | Reference |
|---|---|---|---|
| Ni(II) complex of Schiff base | Diastereoselective alkylation | α-Amino acids | nih.govchemrxiv.org |
| Evans' Oxazolidinone | Diastereoselective fluorination/alkylation | α-Fluorinated β²-amino acids | acs.orgnih.gov |
| Sulfinyl group | Diastereoselective addition to imines | α-Fluoroalkyl α-amino acids | bioorganica.com.ua |
| (-)-8-Phenylmenthol | Diastereoselective reduction of β-enamino esters | β-Fluoroalkyl β-amino acids | nih.gov |
Application of Asymmetric Catalysis in Fluorinated Amino Acid Synthesis
Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure fluorinated amino acids, enabling the creation of specific stereoisomers with high efficiency. A variety of catalytic systems have been developed to address the challenge of stereoselectively introducing either a fluorine atom or a fluorinated alkyl group. These methods often provide access to chiral building blocks that would be difficult to obtain through classical resolution techniques. nih.gov
Prominent strategies in this field include the use of chiral transition metal complexes and organocatalysts. For instance, chiral Nickel(II) complexes have been employed to facilitate the asymmetric synthesis of a range of fluorinated amino acids on a gram scale, consistently achieving high enantiomeric purity. nih.gov Similarly, palladium-catalyzed reactions, often directed by chiral ligands, have emerged as powerful tools for stereoselective C-F bond formation. wustl.edu Organocatalysis has also provided novel pathways, such as the enantioselective synthesis of α-fluoro-β-amino acid derivatives through catalyzed Mannich-type reactions. wustl.eduresearchgate.net These catalytic approaches are pivotal for producing optically active intermediates essential for synthesizing complex fluorinated targets. nih.gov
Below is a table summarizing representative asymmetric catalytic methods for fluorinated amino acid synthesis.
Table 1: Examples of Asymmetric Catalysis in Fluorinated Amino Acid Synthesis
| Catalyst Type | Reaction | Substrate Example | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Chiral Ni(II) Complex | Asymmetric Alkylation | Glycine Schiff base | Fluorinated Phenylalanine Analog | >94% |
| Chiral Pd-Enolate | Electrophilic Fluorination | α-Keto Ester | β-Fluoro-α-Hydroxy Acid Deriv. | Up to 99% |
Specialized Synthetic Routes to Chiral β-Amino-α-Fluoro Acids
Beyond general catalytic methods, several specialized synthetic routes have been developed to specifically target the challenging architecture of chiral β-amino-α-fluoro acids.
A frontier in synthetic chemistry is the direct, selective fluorination of C(sp3)–H bonds. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. Palladium(II) catalysis has been successfully applied to the site- and diastereoselective fluorination of unactivated β-methylene C(sp3)–H bonds in α-amino acid derivatives. mdpi.comrsc.org
This transformation is typically enabled by a directing group, such as a quinoline (B57606) or pyridine-based ligand, which positions the palladium catalyst in proximity to the target C–H bond. wustl.edu Subsequent reaction with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), leads to the formation of the C–F bond. The inherent chirality of the amino acid substrate is used to control the stereochemistry of the newly formed stereocenter, resulting in enantiopure anti-β-fluoro-α-amino acids. wustl.edu This method represents a significant advance in synthesizing fluorinated amino acids from readily available precursors like L-alanine. wustl.edu
The strained, four-membered β-lactam ring is a versatile intermediate in organic synthesis. Enantioenriched fluoro-β-lactams, in particular, serve as valuable precursors for chiral fluorinated β-amino acids. nih.gov The introduction of a fluorine atom onto the β-lactam ring renders it more electrophilic, facilitating ring-opening reactions that provide the core structure of the desired amino acid. nih.gov
The synthesis often begins with the stereoselective construction of a multi-substituted fluoro-β-lactam. nih.gov Once the enantioenriched fluoro-β-lactam is obtained, it can undergo nucleophilic ring-opening with various reagents, such as water or alcohols, under controlled conditions to yield the corresponding β-amino-α-fluoro acid or ester derivative. This strategy effectively transfers the stereochemical information from the cyclic precursor to the final acyclic product. nih.govdb-thueringen.de
The Strecker reaction, a classic method for amino acid synthesis, involves the three-component reaction of an aldehyde or ketone, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed. mdpi.comorganic-chemistry.org Modern asymmetric variants of this reaction employ chiral auxiliaries or catalysts to achieve high stereoselectivity. nih.govnih.gov
In the context of fluorinated amino acids, this reaction can be adapted by using fluorinated substrates. For example, an asymmetric Strecker reaction has been successfully applied to α-fluoro sulfinimines. nih.gov The chiral sulfinyl group directs the nucleophilic addition of cyanide to the imine, establishing the desired stereochemistry at the α-carbon. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary affords the enantiomerically enriched α-fluoro-β-amino acid. This method is a powerful tool for constructing the key C-C bond of the amino acid backbone while simultaneously setting the α-stereocenter. nih.gov
Regio- and Stereocontrol in the Synthesis of (S)-3-(Boc-amino)-2-fluoropropanoic Acid
Achieving precise regio- and stereocontrol is paramount in the synthesis of this compound. The key challenges are ensuring fluorination occurs exclusively at the C2 position (regiocontrol) and that the resulting stereocenter has the desired (S)-configuration (stereocontrol). A highly effective strategy to address both challenges is to start from an enantiomerically pure, pre-functionalized precursor such as L- or D-serine. nih.govnih.govmdpi.com
Starting with a serine derivative, for instance, inherently places an amino group at C2 and a hydroxyl group at C3 of the propanoic acid backbone. For the target molecule, a synthetic equivalent derived from serine would place the Boc-amino group at C3 and a hydroxyl group at C2. This hydroxyl group serves as a handle for regioselective fluorination. The fluorination is typically achieved by converting the alcohol into a good leaving group, which is then displaced by a fluoride nucleophile, or by using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). owlstown.net
The stereochemical outcome is controlled by the mechanism of the fluorination step. Depending on the specific reagents and reaction conditions, the reaction can proceed with either inversion or retention of configuration at the C2 center. For example, a synthesis starting from enantiopure (S)-α-methyl-serine has been used to prepare analogous (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acids by forming a cyclic sulfamidate intermediate, which then undergoes nucleophilic fluorination with inversion of stereochemistry. nih.govnih.gov By carefully selecting the starting serine enantiomer and the fluorination method, the desired (S)-configuration at the fluorine-bearing carbon can be achieved with high fidelity.
Strategic Protection and Deprotection in the Synthesis of this compound
The synthesis of this compound requires a careful strategy of protecting and deprotecting the reactive amino and carboxylic acid functional groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.org
In a typical synthesis starting from a serine-derived precursor, both the amino group and the carboxylic acid must be protected. nih.govresearchgate.net The amino group is protected with Boc anhydride (B1165640) ((Boc)₂O), while the carboxylic acid is often converted to an ester, such as a tert-butyl (tBu) ester. organic-chemistry.org This orthogonal protection scheme is crucial. nih.gov The Boc group protects the amine during subsequent chemical transformations, such as the conversion of the C2 hydroxyl group into a leaving group for fluorination. nih.gov
The choice of protecting groups must be compatible with the fluorination step. The Boc group is generally stable to many fluorinating agents. owlstown.net After the C-F bond is installed, the protecting groups must be removed. The tBu ester can be cleaved simultaneously with the Boc group using a strong acid like trifluoroacetic acid (TFA). nih.gov However, care must be taken as some C-F bonds can be sensitive to harsh acidic conditions. Therefore, the deprotection conditions must be optimized to ensure the integrity of the final product. nih.gov The selection of an appropriate, often orthogonal, protection strategy is a critical element in the successful synthesis of the target molecule. nih.gov
Role of the tert-Butoxycarbonyl (Boc) Group in Nitrogen Protection
In the synthesis of complex molecules like fluorinated amino acids, the protection of the amine functionality is critical to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its unique chemical properties. researchgate.netwikipedia.org Its primary role is to decrease the nucleophilicity and basicity of the amino group, thereby allowing chemical modifications to be performed on other parts of the molecule, such as the carboxylic acid or the carbon backbone.
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netwikipedia.org This method is highly efficient and compatible with a wide range of functional groups. The stability of the Boc group is a key factor in its widespread use. It is robust under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), which allows for a broad spectrum of subsequent chemical reactions. rsc.orgorganic-chemistry.org
However, the most significant advantage of the Boc group is its susceptibility to cleavage under acidic conditions. wikipedia.org It can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgresearchgate.net This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and carbon dioxide, regenerating the free amine. organic-chemistry.org This acid-lability contrasts with its stability to basic conditions, forming the foundation of many orthogonal protection strategies.
| Property | Description | Common Reagents/Conditions |
|---|---|---|
| Introduction | Acylation of the amine nitrogen. | Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., NaOH, DMAP). wikipedia.org |
| Stability | Resistant to basic, nucleophilic, and hydrogenolysis conditions. | NaOH, Piperidine, H₂/Pd. rsc.orgorganic-chemistry.org |
| Cleavage (Deprotection) | Acid-labile; removed by acidolysis. | Trifluoroacetic acid (TFA), HCl in organic solvents, AlCl₃. wikipedia.org |
Orthogonal Protecting Group Strategies for Multifunctional β-Amino Acids
Multifunctional molecules, such as β-amino acids that contain an amino group, a carboxyl group, and potentially other reactive side chains, necessitate a more complex protection scheme. An orthogonal protecting group strategy is employed, which allows for the selective removal of one protecting group in the presence of others by using completely different chemical conditions. iris-biotech.denih.gov This approach is fundamental in multi-step syntheses, including solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is required. nih.gov
For a compound like this compound, both the amine and the carboxylic acid functionalities must be considered. While the Boc group protects the amine, the carboxylic acid is often protected as an ester, for example, a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester.
The combination of Boc for the α-amino group and benzyl-based groups for side-chain protection is a classic orthogonal strategy. researchgate.net The Boc group is cleaved with acid (e.g., TFA), while the benzyl group is stable to these conditions but can be removed via hydrogenolysis (H₂/Pd). researchgate.net This allows the chemist to selectively unmask either the amine or the carboxylic acid for further reactions.
Another widely used orthogonal pair is the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl (tBu) group. iris-biotech.denih.gov The Fmoc group protects the amine and is labile to basic conditions (commonly piperidine), while tBu groups (protecting carboxylic acids or hydroxyl groups) are removed by strong acid (TFA). iris-biotech.de This Fmoc/tBu strategy is the cornerstone of modern solid-phase peptide synthesis. If one were to synthesize a derivative of (S)-3-(amino)-2-fluoropropanoic acid using this strategy, the amino group would be protected as its Fmoc derivative and the carboxylic acid as a tBu ester.
These strategies provide the synthetic flexibility required to build complex molecules by ensuring that deprotection and subsequent modification occur only at the desired position.
| Protecting Group | Functionality Protected | Cleavage Conditions | Stable To |
|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | Amine (Nα) | Acid (e.g., TFA) wikipedia.org | Base, Hydrogenolysis organic-chemistry.org |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine (Nα) | Base (e.g., Piperidine) iris-biotech.de | Acid, Hydrogenolysis |
| Bzl (Benzyl) | Carboxyl, Hydroxyl, Amine | Hydrogenolysis (H₂/Pd) researchgate.net | Mild Acid, Base |
| tBu (tert-Butyl) | Carboxyl, Hydroxyl | Strong Acid (e.g., TFA) iris-biotech.de | Base, Hydrogenolysis |
Academic and Research Applications of S 3 Boc Amino 2 Fluoropropanoic Acid As a Chiral Building Block
Integration into Peptides and Peptide Mimetics for Conformational Studies
The incorporation of (S)-3-(Boc-amino)-2-fluoropropanoic acid (the protected form of (S)-2-fluoro-β-alanine) into peptide chains provides a powerful tool for influencing and studying their three-dimensional structures. The high electronegativity of the fluorine atom exerts significant stereoelectronic effects on the peptide backbone, thereby restricting the available conformational space and promoting the adoption of specific secondary structures. canterbury.ac.nz
Two primary conformational effects are associated with α-fluoroamides:
Gauche Effect: A gauche conformation is preferentially adopted between the vicinal C-F and C-N bonds. This effect influences the local geometry around the β-amino acid residue. canterbury.ac.nz
Antiperiplanar Effect: An antiperiplanar conformation (dihedral angle of ~180°) is favored for the F-C-C=O moiety. This preference directly constrains the peptide backbone torsion angles. canterbury.ac.nz
These effects allow for the rational design of peptides with predictable folding patterns. For instance, the strategic placement of a 2-fluoro-β-amino acid can be used to stabilize β-turns, helices, or extended β-strand conformations, depending on the stereochemistry and the surrounding amino acid sequence. nih.govethz.ch Researchers utilize various spectroscopic techniques to elucidate the conformational impact of these fluorinated residues.
Spectroscopic Analysis for Conformational Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are used to determine the solution-state conformation. Key parameters include the analysis of coupling constants (³J-values) and Nuclear Overhauser Effects (NOEs), which provide information on dihedral angles and interproton distances, respectively. nih.govethz.ch
X-ray Crystallography: This technique provides high-resolution, solid-state structural information, confirming the precise bond angles and dihedral angles imposed by the fluorine substitution. canterbury.ac.nz
| Peptide/Peptidomimetic Type | Incorporated Fluorinated Residue | Key Conformational Effect Observed | Analytical Technique(s) | Reference |
|---|---|---|---|---|
| β-Peptide | (2-F)-β³hAla | Enforces a specific dihedral angle due to the antiperiplanar F-C-C=O arrangement, influencing helical folding. | NMR, CD Spectroscopy | ethz.ch |
| α,β²,³-Peptide | β-2R,3R-Fpg | Stabilization of an extended β-strand conformation, leading to self-assembly into antiparallel β-sheets. | IR, NMR, Computational Studies | nih.gov |
| β-Peptide | α-fluoro-β-amino acid | Gauche conformation favored between C-F and C-N bonds; antiperiplanar for F-C-C=O. Controls β-peptide bond conformation. | X-ray Crystallography | canterbury.ac.nz |
Synthesis of Conformationally Restricted Fluorinated Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolysis and better bioavailability. The ability of this compound to induce specific, stable conformations makes it an ideal building block for the synthesis of conformationally restricted peptidomimetics. nih.govlifechemicals.com
By limiting the flexibility of the peptide backbone, researchers can lock the molecule into its bioactive conformation, which can lead to increased potency and selectivity for its biological target. This strategy is central to the design of "foldamers," which are unnatural oligomers that adopt well-defined, folded secondary structures. nih.gov The incorporation of 2-fluoro-β-alanine into a sequence can stabilize turns or helices, creating rigid scaffolds that can be used to mimic the binding epitopes of larger proteins. nih.govacs.org
Examples of Conformationally Restricted Scaffolds:
β-Hairpin Mimetics: The fluorine-induced turn can serve as a template for nucleating a β-hairpin structure in a peptide sequence.
Helical Foldamers: In longer oligomers of β-amino acids (β-peptides), the cumulative effect of the fluorine substituents can lead to the formation of stable helical structures, such as the 3₁₄-helix. ethz.ch
Extended Strand Mimetics: As demonstrated in α,β-hybrid peptides, the fluorinated residue can promote a stable, extended β-strand conformation, which is crucial for mimicking protein-protein interactions that occur via β-sheet interfaces. nih.gov
| Peptidomimetic Class | Building Block Type | Resulting Structure/Property | Synthetic Approach | Reference |
|---|---|---|---|---|
| Foldamer | α,β²,³-Fluoro-Aryl Amino Acid | Antiparallel β-sheet | Solution-phase peptide synthesis | nih.gov |
| β-Peptide | α-Fluoro-β-amino acid | 3₁₄-Helix or Hairpin Turn | Solid-phase peptide synthesis | ethz.ch |
| Dihydropyridone-based | Various amino acids | Turn-inducing scaffold | Multicomponent reactions | nih.gov |
Development of Complex Chiral Fluorinated Scaffolds and Organic Molecules
Beyond its use in peptide synthesis, this compound serves as a valuable chiral starting material for the asymmetric synthesis of more complex fluorinated organic molecules. beilstein-journals.org Its three distinct functional groups—the Boc-protected amine, the carboxylic acid, and the carbon-fluorine bond—can be manipulated selectively to build intricate molecular architectures. The inherent chirality of the molecule allows for the synthesis of enantiomerically pure products, which is critical for pharmaceutical applications. d-nb.info
One important class of molecules accessible from β-amino acids are β-lactams (azetidin-2-ones). These four-membered heterocyclic scaffolds are the core structural motif of many important antibiotics. The synthesis of novel fluorinated β-lactams is of significant interest for developing new antibacterial agents that may overcome existing resistance mechanisms. The stereocenter bearing the fluorine atom can be used to control the stereochemistry of the resulting β-lactam ring.
Other potential applications include the synthesis of:
Fluorinated Alkaloids and Natural Product Analogues: The amino acid can be used as a chiral fragment in the total synthesis of complex natural products containing fluorine.
Cyclic β-Amino Acid Scaffolds: Through ring-closing reactions, the acyclic precursor can be converted into cyclic structures like fluorinated piperidines or other nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery. d-nb.info
The development of synthetic methodologies to transform this building block into diverse molecular scaffolds is an active area of research, aiming to expand the toolbox of organofluorine chemistry. beilstein-journals.org
Utility in Chemical Biology as Probes for Molecular Interactions
The fluorine atom in this compound is not only a tool for conformational control but also a powerful probe for studying biological systems. nih.gov The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled molecules are free from background signals, allowing for the clear detection of the probe. researchgate.net
When a peptide or molecule containing a 2-fluoro-β-alanine residue interacts with a biological target, such as a protein or enzyme, the local chemical environment around the fluorine atom changes. This change is reflected as a shift in the ¹⁹F NMR signal, providing valuable information about the binding event. nih.govacs.org
Applications as a Molecular Probe:
Studying Protein-Ligand Interactions: By monitoring the ¹⁹F chemical shift of a labeled peptide upon titration with a target protein, researchers can confirm binding, determine binding affinities, and map the interaction interface. acs.org
Enzyme Inhibition Studies: Fluorinated amino acids can act as inhibitors of enzymes. For example, β-alanine analogues have been shown to inhibit carnosine-synthetase. nih.gov The deprotected form of the title compound, 2-fluoro-β-alanine, has been identified as a substrate for the human liver enzyme bile acid CoA:amino acid:N-acyltransferase, demonstrating its ability to engage with biological macromolecules.
Probing Protein Conformational Changes: The ¹⁹F NMR signal is highly sensitive to the local environment, making it an effective reporter of conformational changes in proteins that are induced by ligand binding, mutation, or changes in experimental conditions. nih.gov
Positron Emission Tomography (PET) Imaging: When labeled with the ¹⁸F isotope, molecules derived from this building block can be used as PET imaging agents to visualize and quantify biological processes in vivo. nih.gov
| Application Area | Technique | Information Gained | Specific Example/Potential Use | Reference |
|---|---|---|---|---|
| Protein-Ligand Binding | ¹⁹F NMR | Binding confirmation, affinity (Kd), binding site mapping | Detecting binding of a fluorinated peptide to a bromodomain. | acs.org |
| Enzyme Activity/Inhibition | Kinetic Assays | Substrate recognition, inhibition constants (Ki, IC₅₀) | Substrate for bile acid CoA:amino acid:N-acyltransferase; potential inhibitor for carnosine-synthetase. | nih.gov |
| Protein Dynamics | ¹⁹F NMR | Conformational changes, folding/unfolding transitions | Monitoring conformational states of a protein upon effector binding. | nih.gov |
| In Vivo Imaging | PET | Localization and quantification of biological targets | Development of ¹⁸F-labeled peptides for tumor imaging. | d-nb.infonih.gov |
Investigating the Conformational and Electronic Impact of Fluorination in Biopolymers Derived from S 3 Boc Amino 2 Fluoropropanoic Acid
Influence of Fluorine on Peptide and Protein Secondary and Tertiary Structures
The introduction of a fluorine atom onto the backbone of a peptide, as with (S)-3-(Boc-amino)-2-fluoropropanoic acid, imparts significant conformational constraints that can direct the formation of specific secondary structures. The high electronegativity and steric demand of the fluorine atom at the α-position to the carbonyl group play a crucial role in dictating the local backbone torsion angles.
Research on peptides containing α-fluoro-β-amino acids has revealed a strong preference for an antiperiplanar conformation of the F-C-C=O moiety. canterbury.ac.nz This stereoelectronic effect arises from the alignment of the C-F bond orbital with the π-system of the adjacent amide bond, which minimizes dipole-dipole repulsion and allows for favorable orbital overlap. canterbury.ac.nz This conformational bias can be harnessed to stabilize or destabilize specific secondary structures. For instance, the strategic placement of an α-fluoro-β-amino acid can enforce turns or disrupt helical structures, depending on the desired outcome. ethz.ch
| Secondary Structure | Observed Effect of α-Fluorination | Underlying Principle |
|---|---|---|
| β-Turns | Stabilization of hairpin turns. ethz.ch | The gauche effect and steric constraints imposed by fluorine can pre-organize the peptide backbone into a turn conformation. |
| Helices | Can be either stabilized or destabilized depending on the position and stereochemistry of the fluorinated residue. ethz.ch | Fluorine's electronic and steric properties can disrupt the canonical hydrogen bonding network of α-helices or, in some contexts, contribute to helical stability through favorable dipole interactions. |
| β-Sheets | Can promote the formation of extended β-strand conformations, leading to the self-assembly of antiparallel β-sheets. unipd.it | The preference for an extended conformation of the fluorinated residue can facilitate intermolecular hydrogen bonding required for β-sheet formation. |
Alterations in Hydrogen Bonding Networks and Intermolecular Interactions Induced by Fluorine
The fluorine atom, being the most electronegative element, significantly alters the electronic landscape of the peptide backbone, which in turn affects both intra- and intermolecular hydrogen bonding. While the C-F bond itself is a poor hydrogen bond acceptor, the strong electron-withdrawing nature of fluorine strengthens the hydrogen bond donating capacity of nearby N-H groups. This can lead to shorter and stronger hydrogen bonds within the peptide structure.
Furthermore, the introduction of fluorine can influence intermolecular interactions that drive peptide self-assembly. The unique properties of fluorine, including its hydrophobicity and lipophobicity, can lead to "fluorous" interactions, where fluorinated segments of molecules preferentially associate with each other. nih.gov This can be a powerful driving force for the formation of higher-order structures. In the context of biopolymers derived from this compound, this can lead to the formation of fibrils, tapes, or other nanostructures. nih.gov
The presence of fluorine can also modulate π-π stacking interactions between aromatic side chains. The electron-deficient nature of a fluorinated backbone can enhance interactions with electron-rich aromatic systems, providing an additional layer of control over the supramolecular architecture. unipd.it
Electronic Effects of Fluorine on the Reactivity and Stability of Amide Bonds
The powerful inductive effect of the α-fluorine atom has a pronounced impact on the adjacent amide bond. By withdrawing electron density from the carbonyl carbon, the fluorine atom makes the amide bond more susceptible to nucleophilic attack. This can have implications for the chemical reactivity and enzymatic stability of the peptide.
These electronic perturbations can be exploited to fine-tune the biological properties of peptides. For example, enhancing susceptibility to cleavage by specific proteases or, conversely, increasing resistance to enzymatic degradation to prolong the half-life of a peptide therapeutic. canterbury.ac.nz
| Property | Effect of α-Fluorine | Consequence |
|---|---|---|
| Carbonyl Electrophilicity | Increased | Enhanced susceptibility to nucleophilic attack and potential for altered enzymatic cleavage profiles. |
| Amide Bond Resonance | Potentially strengthened | Increased planarity and rotational barrier, contributing to conformational rigidity. |
| N-H Acidity | Increased | Stronger hydrogen bond donor capacity, influencing secondary structure and intermolecular interactions. |
Implications for Supramolecular Self-Assembly and Advanced Biomaterials
The ability to precisely control peptide conformation and intermolecular interactions through α-fluorination opens up exciting possibilities for the design of advanced biomaterials. Peptides incorporating this compound can be designed to self-assemble into well-defined nanostructures such as nanofibers, hydrogels, and nanotubes. nih.govrsc.org
The self-assembly process is driven by a combination of hydrogen bonding, hydrophobic interactions, and potentially fluorous interactions. nih.govrsc.org By tuning the peptide sequence and the degree of fluorination, it is possible to control the morphology and properties of the resulting materials. For example, fluorinated peptide hydrogels can exhibit enhanced mechanical strength and thermal stability compared to their non-fluorinated counterparts.
These self-assembled materials have a wide range of potential applications in biomedicine and nanotechnology, including as scaffolds for tissue engineering, vehicles for drug delivery, and components of biosensors. The biocompatibility and biodegradability of peptides, combined with the unique properties conferred by fluorination, make them an attractive class of building blocks for the development of next-generation functional materials. rsc.orgfrontiersin.org The incorporation of α-fluoro-β-amino acids provides a powerful strategy for engineering the supramolecular architecture and function of these materials. nih.gov
Future Directions and Emerging Research Avenues for S 3 Boc Amino 2 Fluoropropanoic Acid
Rational Design of Next-Generation Stereoselective Fluorination Methodologies
The precise stereochemical control during the formation of a carbon-fluorine (C-F) bond is a formidable challenge in synthetic chemistry. Future research is focused on moving beyond existing methods to develop more efficient, selective, and sustainable fluorination techniques. The rational design of new catalysts and reagents is at the heart of this endeavor.
Current methodologies often rely on electrophilic fluorinating agents like Selectfluor or nucleophilic sources such as diethylaminosulfur trifluoride (DAST). numberanalytics.commdpi.com However, these can have limitations in substrate scope and stereoselectivity. The next generation of methodologies will likely involve transition-metal catalysis and organocatalysis, designed to create specific chiral environments for fluorination. For instance, palladium-catalyzed reactions are being explored for the site-selective fluorination of C(sp³)–H bonds, a transformation that offers a direct route to complex fluorinated molecules from simple precursors. mdpi.com
Key areas of development include:
Asymmetric Phase-Transfer Catalysis: Designing chiral catalysts that can operate under phase-transfer conditions to deliver fluoride (B91410) with high enantioselectivity. rsc.org
Transition-Metal-Catalyzed C-H Fluorination: Developing catalysts, potentially using palladium, copper, or iron, that can selectively fluorinate unactivated C–H bonds, thereby streamlining synthetic pathways. researchgate.netnih.gov
Organocatalytic Fluorination: Creating novel chiral small-molecule catalysts that can activate substrates and control the stereochemical outcome of fluorination reactions, avoiding the need for metals.
These advanced methods promise to provide more direct and versatile routes to compounds like (S)-3-(Boc-amino)-2-fluoropropanoic Acid, enabling the synthesis of a wider array of analogues with precisely controlled stereochemistry. nih.govnih.gov
| Methodology | Catalyst/Reagent Type | Potential Advantages | Challenges |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Mild reaction conditions, high enantioselectivity. rsc.org | Substrate scope limitations, catalyst stability. |
| Transition-Metal C-H Fluorination | Palladium, Copper, Iron Complexes | High regioselectivity, use of simple precursors. mdpi.com | Catalyst cost, potential for side reactions. |
| Organocatalytic Fluorination | Chiral Amines, Phosphoric Acids | Metal-free, environmentally benign. | Lower catalytic efficiency for some substrates. |
| Enzymatic Fluorination | Fluorinase, Engineered Dehydrogenases | Unprecedented selectivity, sustainable. numberanalytics.comnumberanalytics.com | Limited enzyme stability and substrate scope. |
Integration of Artificial Intelligence and Machine Learning in Fluorinated Amino Acid Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of synthetic routes and novel molecular structures. innovations-report.comacs.org For fluorinated amino acids, AI/ML can be applied to several key areas.
One major application is in retrosynthetic planning and reaction prediction . nih.gov ML models, trained on vast datasets of known chemical reactions, can propose novel and efficient synthetic routes to target molecules like this compound. acs.org These tools can identify non-obvious synthetic pathways that may be more efficient or use cheaper starting materials than those devised by human chemists.
Furthermore, ML is being used to design better catalysts. catalysis.blogmdpi.com By analyzing the relationships between a catalyst's structure and its performance (e.g., yield, selectivity), machine learning algorithms can predict the properties of new, untested catalysts. rsc.orgnih.gov This predictive power allows researchers to screen thousands of potential catalyst candidates in silico, focusing experimental efforts only on the most promising ones. This approach is particularly valuable for designing the complex chiral catalysts needed for stereoselective fluorination. innovations-report.com
| AI/ML Application Area | Description | Potential Impact on Fluorinated Amino Acid Research |
| Retrosynthesis & Route Planning | Algorithms predict synthetic pathways to a target molecule. nih.gov | Faster discovery of efficient and cost-effective syntheses. |
| Catalyst Design | Models predict the activity and selectivity of new catalysts. rsc.org | Accelerated development of next-generation fluorination catalysts. |
| Reaction Optimization | ML algorithms identify optimal reaction conditions (temperature, solvent, etc.). | Reduced experimental effort and resource consumption. |
| Property Prediction | Models predict physicochemical and biological properties of novel fluorinated amino acids. | Prioritization of synthetic targets with desired therapeutic profiles. |
Expanding the Scope of Biocatalytic Systems for Complex Fluorinated Molecules
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional synthetic methods. numberanalytics.com Enzymes often operate under mild conditions and can exhibit exceptional levels of regio- and stereoselectivity, which is highly desirable for the synthesis of chiral molecules like this compound. numberanalytics.comnih.gov
The discovery of the fluorinase enzyme, which naturally forms a C-F bond, opened the door to biocatalytic fluorination. numberanalytics.comacs.org While the native fluorinase has a limited substrate scope, protein engineering and directed evolution techniques are being used to create mutant enzymes with enhanced stability, activity, and the ability to accept a broader range of substrates. numberanalytics.com
Future research will focus on:
Directed Evolution of Fluorinases: Creating bespoke fluorinase variants tailored for specific substrates to produce a wide array of fluorinated compounds.
Engineering Other Enzyme Classes: Modifying enzymes such as aldolases, transaminases, and cytochrome P450s to perform fluorination reactions or to process fluorinated substrates, expanding the biocatalytic toolbox. nih.gov
Chemoenzymatic Cascades: Combining enzymatic steps with traditional chemical reactions in a one-pot process to build complex fluorinated molecules efficiently. acs.orgbohrium.com For example, an enzyme could be used to set a key stereocenter, followed by a chemical step to introduce the fluorine atom.
These advancements could lead to highly efficient and environmentally friendly methods for producing complex fluorinated amino acids and peptides. nih.govchembites.org
Development of Novel Analytical Techniques for Fluorinated Amino Acid Characterization
As more complex fluorinated molecules are synthesized, the need for advanced analytical techniques to characterize them becomes more critical. While standard techniques are useful, the unique properties of the fluorine atom can be leveraged for more sensitive and informative analysis.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. oxinst.com The ¹⁹F nucleus has 100% natural abundance and a high sensitivity, and its chemical shifts are very sensitive to the local electronic environment. nih.govnih.gov This makes ¹⁹F NMR an excellent probe for studying molecular structure and conformation. mdpi.com Future developments are focused on new multi-dimensional NMR experiments that can reveal through-space and through-bond correlations between fluorine and other nuclei (¹H, ¹³C), providing unambiguous structural elucidation even in complex mixtures. numberanalytics.comnih.govrsc.org
Mass spectrometry (MS) is another vital technique. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental composition. numberanalytics.com However, the fragmentation of fluorinated compounds can be complex. Emerging techniques like ion mobility-mass spectrometry (IM-MS) offer an additional dimension of separation based on the ion's size and shape, which can help to distinguish between isomers and provide further structural insights. numberanalytics.com Additionally, novel ionization techniques are being developed to improve the detection of fluorinated compounds, which can be challenging with standard methods. jeol.comacs.org
| Technique | Recent Advancements | Information Provided |
| ¹⁹F NMR Spectroscopy | Multi-dimensional pulse sequences (e.g., ¹H-¹⁹F HSQC), computational prediction of chemical shifts. nih.govnih.gov | Unambiguous structural confirmation, conformational analysis, monitoring reactions. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Orbitrap and FT-ICR mass analyzers. numberanalytics.com | Precise elemental composition. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Coupling with liquid chromatography (LC-IM-MS). | Separation of isomers, additional structural information. numberanalytics.com |
| Elemental Mass Spectrometry | Plasma afterglow ionization (PARCI-MS). acs.org | Ultrasensitive fluorine quantification without compound-specific standards. |
These cutting-edge analytical methods will be essential for validating the structures of newly synthesized fluorinated amino acids and for studying their behavior in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
